

## Application Notes and Protocols for Aderbasib Formulation with DMSO and PEG300

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Aderbasib (INCB7839) is a potent, orally bioavailable small molecule inhibitor of ADAM10 (A Disintegrin and Metalloproteinase domain-containing protein 10) and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE).[1][2][3] These cell surface proteases, often referred to as "sheddases," are key regulators of various signaling pathways implicated in cancer progression, including the HER2, Notch, and EGFR pathways.[4][5] Aderbasib's dual inhibitory action prevents the cleavage and subsequent activation of multiple transmembrane proteins, thereby attenuating downstream signaling that promotes tumor cell proliferation and survival.[3][4] Due to its hydrophobic nature, Aderbasib requires a specialized formulation for effective delivery in both in vitro and in vivo experimental settings. This document provides detailed application notes and protocols for the formulation of Aderbasib using Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300) as key solubilizing agents.

# Data Presentation: Aderbasib Formulation Properties

The following tables summarize the known quantitative data for common **Aderbasib** formulations. It is important to note that while specific solubility and stability data for a wide range of DMSO and PEG300 ratios are not extensively published, the provided formulations are established in the literature for preclinical research.



| Table 1: In Vivo Aderbasib Formulation Compositions and Solubility |                                            |                               |                                  |
|--------------------------------------------------------------------|--------------------------------------------|-------------------------------|----------------------------------|
| Formulation Component                                              | Protocol 1                                 |                               | Protocol 2                       |
| Aderbasib Concentration                                            | ≥ 2.5 mg/mL                                |                               | Not Specified                    |
| DMSO                                                               | 10%                                        |                               | 2%                               |
| PEG300                                                             | 40%                                        |                               | 48%                              |
| Tween-80                                                           | 5%                                         |                               | 2%                               |
| Saline (0.9% NaCl)                                                 | 45%                                        |                               | -                                |
| Water                                                              | -                                          |                               | 48%                              |
| Appearance                                                         | Clear Solution[1]                          |                               | Injection Solution[1]            |
| Primary Use                                                        | Oral Gavage / Intraperitoneal Injection[1] |                               | Intraperitoneal Injection[1]     |
|                                                                    |                                            |                               |                                  |
| Table 2: Storage and Stability Stock Solutions                     | of Aderbasib                               |                               |                                  |
| Storage Condition                                                  |                                            | Duration                      |                                  |
| DMSO Stock Solution at -20°C                                       |                                            | 1 month[1]                    |                                  |
| DMSO Stock Solution at -80°C                                       |                                            | 6 months[1]                   |                                  |
| In Vivo Working Solution                                           |                                            | Recommended<br>the same day[1 | for fresh preparation and use on |

## **Signaling Pathways and Experimental Workflows**

To facilitate a deeper understanding of **Aderbasib**'s mechanism of action and its application in experimental settings, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.





#### Click to download full resolution via product page

Caption: **Aderbasib** inhibits ADAM10/17, blocking cleavage of substrates like HER2, Notch, and EGFR ligands, thus inhibiting cancer cell proliferation.





Click to download full resolution via product page

Caption: General workflow for evaluating **Aderbasib**'s efficacy from formulation to in vitro and in vivo testing.

## **Experimental Protocols**

## Protocol 1: Preparation of Aderbasib Formulation for In Vivo Studies

This protocol is adapted from established methods for preparing a clear solution of **Aderbasib** suitable for administration in animal models.[1]

#### Materials:

- Aderbasib powder
- Dimethyl Sulfoxide (DMSO), sterile



- Polyethylene Glycol 300 (PEG300), sterile
- Tween-80, sterile
- Saline (0.9% NaCl), sterile
- Sterile microcentrifuge tubes or vials
- Pipettors and sterile tips

#### Procedure:

- Prepare Aderbasib Stock Solution:
  - Dissolve Aderbasib powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
  - Ensure complete dissolution, using gentle warming or sonication if necessary. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[1]
- Prepare Working Solution (Example for 1 mL):
  - In a sterile tube, add 400 μL of PEG300.
  - Add 100 μL of the 25 mg/mL Aderbasib stock solution in DMSO to the PEG300. Mix thoroughly by vortexing or pipetting until the solution is homogenous.
  - Add 50 μL of Tween-80 to the mixture and mix again until clear.
  - Add 450 μL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
  - The final concentrations of the components will be: 2.5 mg/mL Aderbasib, 10% DMSO,
     40% PEG300, 5% Tween-80, and 45% saline.[1]
  - This working solution should be prepared fresh on the day of use.

## Protocol 2: In Vitro Cell Viability (MTT) Assay

## Methodological & Application





This protocol outlines a method to assess the cytotoxic effects of **Aderbasib** on HER2-positive breast cancer cell lines using the prepared formulation.

#### Materials:

- HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474)
- Complete cell culture medium
- Aderbasib formulation (prepared as in Protocol 1, and serially diluted in culture medium)
- Vehicle control (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline in culture medium, diluted to match the highest Aderbasib concentration)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- · 96-well plates
- Multichannel pipettor
- Plate reader

#### Procedure:

- Cell Seeding:
  - $\circ~$  Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100  $\mu L$  of complete medium.
  - Incubate for 24 hours to allow for cell attachment.
- Treatment:
  - Prepare serial dilutions of the Aderbasib formulation and the vehicle control in complete culture medium.



- Remove the old medium from the cells and add 100 μL of the diluted Aderbasib or vehicle control to the respective wells. Include wells with untreated cells as a control.
- Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

#### MTT Assay:

- $\circ$  Add 10  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Carefully remove the medium and add 100 μL of solubilization solution to each well.
- Mix gently on a plate shaker to dissolve the formazan crystals.
- Data Acquisition:
  - Measure the absorbance at a wavelength of 570 nm using a plate reader.
  - Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
  - Plot the results to determine the IC50 value of Aderbasib.

## **Protocol 3: Analysis of HER2 Shedding by Western Blot**

This protocol is designed to quantify the inhibition of HER2 ectodomain (ECD) shedding from cancer cells into the culture medium following treatment with **Aderbasib**.

#### Materials:

- HER2-positive breast cancer cell lines
- Complete and serum-free cell culture medium
- Aderbasib formulation and vehicle control
- 6-well plates
- Protein concentrators (e.g., centrifugal filter units)



- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against the HER2 ECD
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

#### Procedure:

- Cell Culture and Treatment:
  - Seed cells in 6-well plates and grow to 70-80% confluency.
  - Wash the cells with PBS and switch to serum-free medium.
  - Treat the cells with various concentrations of Aderbasib or vehicle control for 24-48 hours.
- Sample Collection:
  - Collect the conditioned medium from each well. Centrifuge to remove any detached cells and debris.
  - Concentrate the proteins in the supernatant using a protein concentrator.
  - Lyse the cells remaining in the wells with lysis buffer to obtain cell lysates. Determine the protein concentration of the lysates using a BCA assay.
- Western Blotting:



- Load equal volumes of the concentrated medium or equal amounts of protein from the cell lysates onto an SDS-PAGE gel.
- Separate the proteins by electrophoresis and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-HER2 ECD antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Data Analysis:
  - Capture the chemiluminescent signal using an imaging system.
  - Quantify the band intensity corresponding to the shed HER2 ECD in the medium samples.
     Normalize the results to the total protein content of the corresponding cell lysates to account for differences in cell number.

## Conclusion

The provided application notes and protocols offer a comprehensive guide for the formulation and experimental use of **Aderbasib** with DMSO and PEG300. These methodologies are foundational for investigating the therapeutic potential of **Aderbasib** in preclinical cancer models. Researchers should note that while the provided formulation protocols are robust, optimization of specific experimental parameters, such as cell densities and drug concentrations, may be necessary for different cell lines and animal models. The detailed signaling pathway and workflow diagrams serve as valuable conceptual tools for experimental design and data interpretation in the ongoing research and development of ADAM inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aderbasib My Cancer Genome [mycancergenome.org]
- 5. Aderbasib | C21H28N4O5 | CID 16070111 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Aderbasib Formulation with DMSO and PEG300]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684442#aderbasib-formulation-with-dmso-and-peg300]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com